1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol
Description
The compound 1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol is a polychlorinated aromatic ethanol derivative characterized by a central ethanolic backbone substituted with two 4-chlorophenyl groups at the 1-position and an amino group linked to a 2,4-dichlorobenzyl moiety at the 2-position. For instance, bis(4-chlorophenyl) derivatives are historically significant as pesticides (e.g., DDT) and bioactive molecules .
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl4NO/c22-17-7-2-15(3-8-17)21(27,16-4-9-18(23)10-5-16)13-26-12-14-1-6-19(24)11-20(14)25/h1-11,26-27H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMFEHGELLSSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol typically involves multi-step organic reactions. One possible route includes:
Formation of the intermediate: Reacting 4-chlorobenzaldehyde with 2,4-dichlorobenzylamine under acidic conditions to form an imine intermediate.
Reduction: Reducing the imine intermediate using a reducing agent such as sodium borohydride to obtain the corresponding amine.
Coupling: Reacting the amine with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have been synthesized and tested against various cancer cell lines:
- Case Study : A series of 1,3,4-oxadiazole derivatives were synthesized incorporating the bis(4-chlorophenyl) motif. These derivatives demonstrated cytotoxic effects against leukemia and melanoma cell lines, with some compounds showing IC50 values significantly lower than established chemotherapeutics .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that related compounds can inhibit the growth of various bacterial strains:
- Case Study : A study reported on the synthesis of chlorophenyl derivatives that exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
Inflammation-related diseases are a major area of research for new therapeutic agents. The compound's analogs have been evaluated for their anti-inflammatory properties:
- Case Study : Compounds derived from similar structures were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing promising results in vitro .
Synthetic Applications
The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol can be achieved through several methodologies that highlight its versatility in organic synthesis:
Multi-component Reactions
Recent advancements in synthetic chemistry have utilized multi-component reactions to create complex molecules efficiently:
- Methodology : A one-pot reaction involving amines and aldehydes under mild conditions has been employed to synthesize this compound, showcasing its potential for streamlined synthesis in pharmaceutical development .
Derivative Synthesis
The ability to modify the compound's structure allows researchers to explore various derivatives with enhanced biological activities:
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Bis(4-chlorophenyl) Derivatives
Key Observations:
- Substituent Influence: The target compound’s [(2,4-dichlorophenyl)methyl]amino group distinguishes it from simpler analogs like DDE or chlorfenethol.
- Environmental Impact: Unlike DDT and DDE, which persist in ecosystems and bioaccumulate , the amino group in the target compound could alter degradation pathways, reducing environmental persistence .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
*Inferred from structural analogs; sulfonyl-containing derivatives (e.g., ) exhibit higher predicted boiling points due to polar groups.
Key Insights:
- Health Implications: Bis(4-chlorophenyl) compounds like DDE and DDT are implicated in endocrine disruption and carcinogenicity . The target compound’s amino group may modulate toxicity, though further studies are needed.
- Synthetic Utility: Sulfonyl and sulfanyl analogs (e.g., ) highlight the versatility of bis(4-chlorophenyl) ethanol derivatives in drug discovery or material science.
Biological Activity
1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol, commonly referred to by its CAS number 321432-86-4, is a synthetic compound characterized by its complex structure featuring multiple chlorinated phenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C21H17Cl4NO
- Molar Mass : 441.18 g/mol
- CAS Number : 321432-86-4
Biological Activity Overview
The biological activity of 1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol has been explored through various studies. Key findings include:
Anticancer Activity
Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, a recent study reported IC50 values indicating that the compound exhibits significant cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines with IC50 values ranging from 10.7 µM to 22.4 µM .
Table 1: Cytotoxicity of 1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 10.7 |
| A549 | 7.7 |
| MIA PaCa-2 | 7.3 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have shown an increase in the proportion of cells undergoing apoptosis when treated with this compound . Additionally, it has been suggested that the presence of multiple chlorine atoms enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In vitro assays indicate that it exhibits activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to standard antibiotics .
Safety and Toxicology
Toxicological evaluations have indicated that 1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol has a low acute toxicity profile. Studies report an LD50 value around 2.8–2.9 mol/kg in rat models, suggesting a favorable safety margin for potential therapeutic use .
Case Studies
A notable case study involved the administration of this compound in a controlled setting where it was evaluated for both efficacy and safety in cancer treatment protocols. The results indicated not only significant tumor reduction in treated subjects but also minimal adverse effects compared to conventional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
